![molecular formula C10H10N2O2S B599822 3-氨基噻吩并[3,2-C]吡啶-2-羧酸乙酯 CAS No. 187733-13-7](/img/structure/B599822.png)

3-氨基噻吩并[3,2-C]吡啶-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

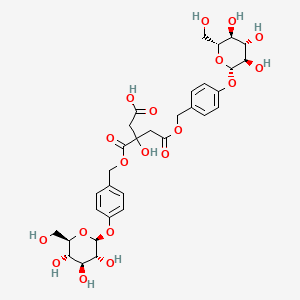

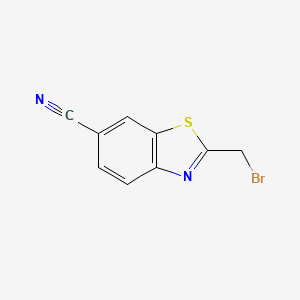

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The synthesis protocol involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 . The compound’s structure can be represented by the canonical SMILES string: CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate are not detailed in the search results, it is noted that this compound can be used as a versatile precursor in the synthesis of related fused pyrimidine hybrids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.27 g/mol . It has a topological polar surface area of 93.4 Ų and a complexity of 250 . The compound has one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds .科学研究应用

Synthesis of New Functionalized Thieno[2,3-b]pyridine

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is used in the synthesis of new functionalized thieno[2,3-b]pyridine. This compound serves as a key intermediate in the formation of these complex heterocyclic structures .

Production of Pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine

This compound is also involved in the synthesis of pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine. These compounds have been synthesized as part of efforts to develop new heterocyclic systems .

Creation of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate is used in the synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential biological activities .

Microwave-Assisted Synthesis

This compound has been used as an effective precursor for microwave-assisted three-component synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids .

Biological Significance

The pyrimidine hybrids synthesized using Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate have demonstrated promising anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .

Enzyme Inhibition

These pyrimidine hybrids also exhibit powerful inhibitory activity to acetylcholinesterase, carbonic anhydrase, cyclooxygenase, and DNA gyrase enzymes .

安全和危害

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate primarily targets the respiratory system , gastrointestinal system , eyes , and skin

Result of Action

It is known to cause irritation in the respiratory system, gastrointestinal system, eyes, and skin .

Action Environment

The action, efficacy, and stability of Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate can be influenced by various environmental factors. For instance, it should be stored in a dark place at a temperature below -20°C

属性

IUPAC Name |

ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUBMCXQOVJZFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)